1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
The molecule features:
- A 3,4-dimethylbenzenesulfonyl group at position 1, contributing electron-withdrawing properties and steric bulk.
- A thiophen-2-ylmethyl substituent at position 3, introducing aromatic sulfur heterocyclic character, which may enhance binding interactions in biological systems.
- A fused imidazo-quinoxaline core, which provides a planar aromatic system capable of π-π stacking and intercalation.
While direct biological data for this specific compound are absent in the provided evidence, its structural analogs (e.g., sulfonylated imidazoquinoxalines) are frequently explored for antitumor, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-9-10-18(12-16(15)2)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-20-8-4-3-7-19(20)23-21/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPNZYBRIWNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with dicarbonyl compounds under acidic conditions.
Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the thiophene ring: This step involves the use of thiophene derivatives and coupling reactions, such as Suzuki-Miyaura coupling, to introduce the thiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and inferred properties:
Key Observations:
Substituent Effects on Bioactivity :
- The 3,4-dimethylbenzenesulfonyl group in the target compound likely offers a balance between steric hindrance and electronic effects compared to the 4-chlorophenylsulfonyl group in , which may increase metabolic stability but reduce solubility.
- The thiophen-2-ylmethyl substituent introduces sulfur-mediated interactions (e.g., van der Waals, π-orbital overlap) distinct from the trifluoromethylphenyl group in (highly electronegative) or the methoxybenzyl group in (hydrogen-bond acceptor).
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for sulfonylated imidazoquinoxalines in , involving nucleophilic substitution or tandem cyclization in polar aprotic solvents.
Biological Activity
The compound 1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline is a novel synthetic derivative belonging to the imidazoquinoxaline family. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 288.36 g/mol. The structure features a sulfonyl group attached to a dimethylbenzene moiety and a thiophene ring, which may contribute to its biological activities.
Synthesis
The synthesis of This compound involves several steps:
- Formation of the Imidazoquinoxaline Core : The initial step typically includes the condensation of appropriate precursors to form the imidazoquinoxaline framework.
- Sulfonylation : The introduction of the sulfonyl group is achieved through electrophilic substitution reactions.
- Thiol Group Introduction : The thiophene moiety is added via nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have indicated that imidazoquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., A375 melanoma cells) demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism appears to involve apoptosis and cell cycle arrest at the G2/M phase.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 10 | 60 |
| 25 | 30 |
| 50 | <10 |
- Mechanistic Studies : Transcriptomic analyses revealed that treated cells exhibited upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors, indicating a potential mechanism of action involving modulation of apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values against tested bacterial strains ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | 32 |
Case Studies
- Study on Anticancer Efficacy : A study evaluated a series of imidazoquinoxaline derivatives for their cytotoxic effects on A375 melanoma cells. The results indicated that modifications at specific positions on the quinoxaline scaffold could enhance activity.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of various sulfonamide derivatives. The results showed that compounds with similar structural motifs exhibited significant activity against resistant bacterial strains.
Q & A
Basic: What synthetic strategies are effective for constructing the imidazo[4,5-b]quinoxaline core?
Answer:
The core is typically synthesized via cyclization of substituted quinoxaline precursors. Key methods include:
- Intramolecular cyclization using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light (for analogous imidazoquinoxalines) .
- Aromatic nucleophilic substitution with 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium .
- Oxidative coupling of 2-alkylamino-3-aminopyridines with aromatic aldehydes using air as a green oxidant .
Methodological Tip: Optimize solvent systems (e.g., ethanol or DMF) and catalyst loading to enhance yield.
Basic: How is regioselectivity ensured during sulfonyl group introduction at the 1-position?
Answer:
Regioselective sulfonylation is achieved by:
- Pre-functionalizing the quinoxaline nitrogen with a protecting group (e.g., SEM or MEM groups) to direct sulfonylation to the desired position .
- Using bulky bases (e.g., NaH) in anhydrous THF to favor sulfonyl group attachment at the less hindered nitrogen .
Reference Data: In analogous compounds, C2-arylation with 4-iodoanisole achieved 78% yield using flash column chromatography .
Advanced: How can computational methods predict biological target interactions for this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., FLT3 or Aurora kinases) based on imidazo[4,5-b]pyridine scaffolds .
- QSAR modeling : Correlate substituent effects (e.g., thiophene methylation) with anti-proliferative activity using datasets from analogs .
Case Study: Imidazo[4,5-b]quinoxaline-indolinone hybrids showed IC₅₀ values <1 µM against MGC-803 gastric carcinoma cells .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify protons on the thiophene (δ 6.1–7.3 ppm) and sulfonyl-attached methyl groups (δ 2.4–3.4 ppm) .
- HRMS : Verify molecular ion peaks (e.g., m/z 314 [M+H]⁺ for methoxy-substituted analogs) .
- LCMS : Monitor purity (>95% AUC) and fragmentation patterns .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., 72-hour MTT assays ).
- Metabolic stability assays : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity of derivatives with/without the thiophene methyl group to isolate substituent effects .
Basic: What purification methods are optimal post-synthesis?
Answer:
- Flash column chromatography : Use gradients of EtOAc/CH₂Cl₂ (20–80%) or cyclohexane/EtOAc (0–50%) .
- Recrystallization : Employ ethanol/water mixtures for sulfonamide derivatives due to their low solubility in polar solvents .
Yield Tip: Pre-adsorb crude product onto silica gel to minimize band broadening.
Advanced: What strategies improve reaction yields for introducing the thiophene-methyl substituent?
Answer:
- Mitsunobu reaction : Use DIAD/PPh₃ to couple thiophen-2-ylmethanol to the imidazole nitrogen .
- Microwave-assisted synthesis : Reduce reaction time from 18 hours to 2 hours (e.g., 80°C in ethanol with Na₂S₂O₄) .
Data Point: Microwave methods increased yields by 15–20% in imidazo[4,5-b]pyridine derivatives .
Basic: How to assess the compound’s stability under storage conditions?
Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Use amber vials if the sulfonyl group shows UV-induced decomposition (λ >300 nm) .
Reference: Analogous sulfonamides retained >90% purity under inert gas .
Advanced: How to design SAR studies for derivatives with modified aryl groups?
Answer:
- Substituent variation : Synthesize analogs with 3,4-dichlorophenyl or 4-methoxyphenyl groups to evaluate electronic effects .
- Bioisosteric replacement : Replace thiophene with furan or pyrrole to probe heterocycle-specific activity .
Example: 3,4-Dimethoxyphenyl analogs showed enhanced anti-tubercular activity (MIC 0.5 µg/mL) .
Advanced: Can flow chemistry optimize large-scale synthesis of intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
